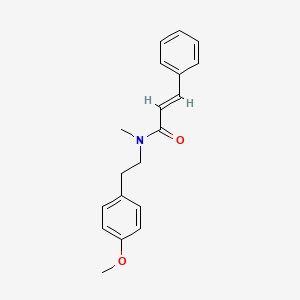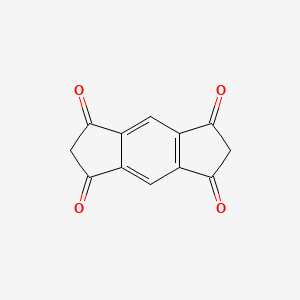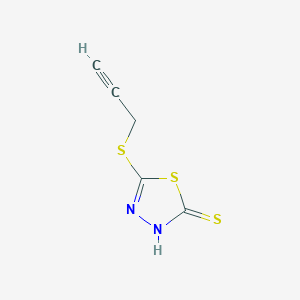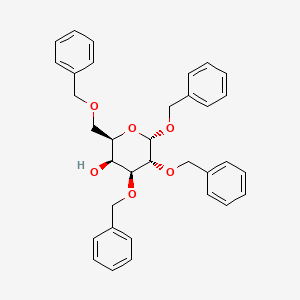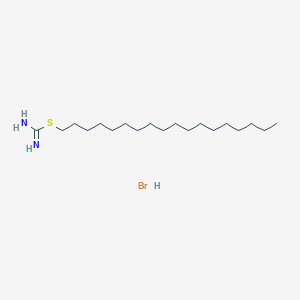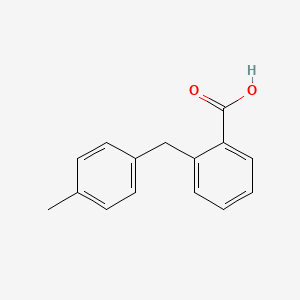
1,2-Dithiolane-3-pentanol
概要
説明
“1,2-Dithiolane-3-pentanol” is also known as "5-(1,2-Dithiolan-3-yl)-1-pentanol" . It has a molecular formula of C8H16OS2 . The average mass of the molecule is 192.342 Da and the monoisotopic mass is 192.064255 Da .
Synthesis Analysis
The synthesis of 1,2-dithiolanes can be achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure .
Molecular Structure Analysis
The molecular structure of 1,2-Dithiolane-3-pentanol consists of a five-membered 1,2-dithiolane ring . This ring structure is inherent in naturally occurring α-lipoic acid (LA), also known as thioctic acid .
Chemical Reactions Analysis
1,2-Dithiolanes exhibit unique capabilities of reversible polymerization owing to the ring strain of the five-membered 1,2-dithiolanes . This feature benefits the development of disulfide-mediated degradable or recyclable polymers . Sulfur in 1,2-dithiolane is nucleophilic in nature and easily alkylated with alkyl halide or trimethyloxonium tetrafluoroborate to form 1,2-dithiolium salts .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dithiolane-3-pentanol include an average mass of 192.342 Da and a monoisotopic mass of 192.064255 Da .
科学的研究の応用
Modification of Electrode Surfaces
1,2-Dithiolane-3-pentanol derivatives have been used in modifying electrode surfaces. A study demonstrated the use of a ferrocenylmethyl 1,2-dithiolane-3-pentanoate derivative for this purpose. This compound adheres to gold surfaces and features a redox-active ferrocenyl group, making the modified electrodes electroactive in various media (Tsutsumi et al., 1992).
Corrosion Inhibition
Ketene dithioacetal derivatives, including compounds related to 1,2-dithiolane-3-pentanol, have shown effectiveness in inhibiting copper corrosion in acidic environments. These compounds form a protective film on the metal surface, thus preventing corrosion (Fiala et al., 2007).
Peptide Chemistry
The 1,2-dithiolane ring system has notable applications in peptide chemistry. Research involving the synthesis of a chemotactic tripeptide using a 1,2-dithiolane derivative highlighted its importance in biological functions and chemical reactivity (Morera et al., 2002).
Enhanced Pharmacological Activity
Lipoic acid analogs based on the 1,2-dithiolane structure have been developed to enhance pharmacological activity. These analogs showed promise in a cardiac ischemia-reperfusion animal model, with cytoprotective efficacy associated with specific enantiomers of the dithiolane (Kates et al., 2014).
Biofuel Production
1,2-Dithiolane-3-pentanol derivatives are relevant in biofuel production. Metabolic engineering has been employed to create microbial strains for the production of pentanol isomers, which are useful as biofuels (Cann & Liao, 2009).
Synthesis of Mercaptans
Research has shown that 1,3-dithiolanes, closely related to 1,2-dithiolane-3-pentanol, can be used in the synthesis of secondary mercaptans. This involves the fragmentation of 1,3-dithiolanes with n-butyllithium, followed by various thiocarbonyl reactions (Wilson et al., 1980).
Corrosion Inhibition of Steel
1,2-Dithiolane-3-pentanoicacid (DLP) has been tested for its corrosion inhibition properties on X65 steel in sulfuric acid. It effectively inhibits corrosion and is considered a mixed-type inhibitor (Tao, 2019).
作用機序
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties . Due to the dynamic covalent nature of disulfide bonds, the ROP of 1,2-dithiolanes can be triggered by several methodologies to control the architectures and self-assembly of the resulting polymers . This opens up many opportunities in the fabrication of smart materials .
特性
IUPAC Name |
5-(dithiolan-3-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRLRSXHPJCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459400 | |
| Record name | 1,2-Dithiolane-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
539-55-9 | |
| Record name | 1,2-Dithiolane-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-ethyl 2-(3-bromobenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3270972.png)
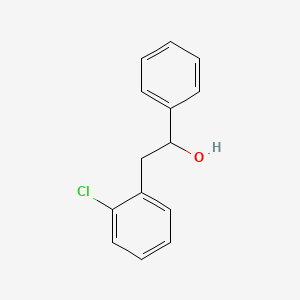
![1,3-Di([2,2':6',2''-terpyridin]-4-yl)benzene](/img/structure/B3271003.png)

![1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea](/img/structure/B3271028.png)
